Isofuranodiene Isofuranodiene Isofuranodiene is a natural product found in Dasystenella acanthina and Leminda millecra with data available.
Brand Name: Vulcanchem
CAS No.: 19912-61-9
VCID: VC0528558
InChI: InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
SMILES: CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol

Isofuranodiene

CAS No.: 19912-61-9

Cat. No.: VC0528558

Molecular Formula: C15H20O

Molecular Weight: 216.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isofuranodiene - 19912-61-9

Specification

CAS No. 19912-61-9
Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
IUPAC Name (5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Standard InChI InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6-
Standard InChI Key VMDXHYHOJPKFEK-ADUATRDFSA-N
Isomeric SMILES C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C
SMILES CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Canonical SMILES CC1=CCC2=C(CC(=CCC1)C)OC=C2C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Isofuranodiene belongs to the germacrane sesquiterpenoid class, featuring a cyclodecane ring substituted with an isopropyl group and two methyl groups . Its IUPAC name, (5E,9E)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan, reflects the trans-configuration of its double bonds and methyl substituents . The compound’s 3D conformation reveals a strained bicyclic system, with the furan ring contributing to its hydrophobic properties (logP = 4.38) .

Structural Data:

  • SMILES: C/C/1=C\CC2=C(C/C(=C/CC1)/C)OC=C2C

  • InChIKey: VMDXHYHOJPKFEK-IAVOFVOCSA-N

  • XLogP3: 4.92 (predicted)

Natural Occurrence and Synthesis

IFD is a major constituent of the essential oils of Smyrnium olusatrum (wild celery), constituting up to 48% of the volatile fraction . Isolation typically involves crystallization from hexane, yielding >99% purity . Nuclear magnetic resonance (NMR) spectra confirm its structure, with distinctive signals at δ 1.23 ppm (singlet, 3H) and δ 5.30–5.45 ppm (multiplet, olefinic protons) .

Pharmacological Activities

Antiparasitic Efficacy Against Echinococcus granulosus

IFD demonstrates potent scolicidal activity against protoscoleces of the tapeworm E. granulosus, the causative agent of cystic echinococcosis. In a concentration-dependent assay:

Concentration (µg/mL)Mortality (%) at 1 h
128.33 ± 1.20
2595.66 ± 0.61
50100.00 ± 0.00

The median lethal concentration (LC<sub>50</sub>) was 8.87 µg/mL, significantly outperforming α-bisabolol (103.2 µg/mL) and farnesol (113.68 µg/mL) . Mechanistically, IFD disrupts mitochondrial membrane potential and induces oxidative stress in parasites .

Anticancer Mechanisms

IFD exhibits broad-spectrum cytotoxicity against cancer cells through multiple pathways:

Breast and Prostate Cancer

In PC3 prostate adenocarcinoma cells, IFD achieved an IC<sub>50</sub> of 29 µM, inducing apoptosis via caspase-3 activation and PARP cleavage . Similarly, in MCF-7 breast cancer cells, it suppressed estrogen receptor α (ERα) signaling, reducing cell viability by 78% at 50 µM .

Hepatocellular Carcinoma

IFD triggers G2/M cell cycle arrest in HepG2 cells by modulating MAPK pathways (p38 and JNK phosphorylation) and downregulating cyclin B1 . At 40 µM, it increased sub-G1 populations by 32%, indicative of apoptosis .

Neurotrophic and Neuroprotective Effects

In PC12 pheochromocytoma cells, IFD (12.5–25 µM) synergized with nerve growth factor (NGF) to enhance neurite outgrowth by 140–160% . Real-time cell analysis confirmed sustained differentiation without cytotoxicity, suggesting potential for neurodegenerative disease therapy .

Pharmacokinetics and Toxicology

Absorption and Metabolism

As a lipophilic molecule (ALogP = 4.92), IFD readily crosses biological membranes . Human exposome data confirm its detection in blood, though endogenous production is absent . Phase I metabolism likely involves cytochrome P450-mediated oxidation of the furan ring.

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